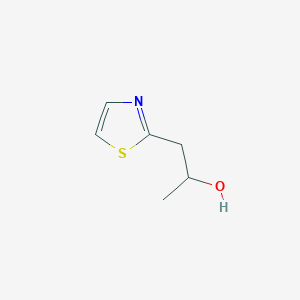

1-(Thiazol-2-yl)propan-2-ol

Description

Significance of the Thiazole (B1198619) Heterocycle in Organic Chemistry and Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the fields of organic and medicinal chemistry. fabad.org.trtandfonline.comnih.govbohrium.com Its aromatic nature and the presence of heteroatoms confer unique physicochemical properties, making it a versatile building block in the synthesis of a wide array of organic molecules. nih.govanalis.com.my The thiazole nucleus is a fundamental structural component of vitamin B1 (thiamine), highlighting its biological importance. fabad.org.tranalis.com.my

In medicinal chemistry, the thiazole scaffold is of paramount importance due to its prevalence in a multitude of biologically active compounds. tandfonline.comnih.govbohrium.comchemrj.org Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. fabad.org.trnih.govbohrium.com This wide range of activities has made the thiazole ring a privileged structure in drug discovery and development. nih.govbohrium.comresearchgate.net The structural versatility of the thiazole ring allows for the strategic modification of its substituents to optimize pharmacological properties, such as bioavailability, selectivity, and toxicity. fabad.org.tr

Overview of Bioactive Heterocyclic Alcohol Derivatives

Heterocyclic compounds are integral to the majority of new drugs, with over 90% of them featuring such motifs. eprajournals.commdpi.com Among these, heterocyclic alcohol derivatives represent a significant class of bioactive molecules. The presence of a hydroxyl group introduces polarity and the potential for hydrogen bonding, which can be crucial for interactions with biological targets like enzymes and receptors. nih.gov

The combination of a heterocyclic ring and an alcohol functional group can lead to compounds with a diverse range of therapeutic applications. eprajournals.commdpi.com For instance, many clinically used drugs contain heterocyclic scaffolds, and the addition of an alcohol moiety can modulate their pharmacokinetic and pharmacodynamic profiles. mdpi.comscispace.com These derivatives are explored for their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents, among others. mdpi.com The strategic placement of the hydroxyl group on the heterocyclic scaffold can significantly influence the compound's biological activity. nih.gov

Research Context of 1-(Thiazol-2-yl)propan-2-ol and Related Structural Motifs

The specific compound, 1-(Thiazol-2-yl)propan-2-ol, combines the significant thiazole heterocycle with a propan-2-ol side chain. This structural motif is of interest in chemical and pharmaceutical research as a potential building block for more complex molecules with desired biological activities. The interplay between the thiazole ring and the secondary alcohol function offers avenues for creating structural diversity.

The presence of a chiral center at the second carbon of the propan-2-ol chain in 1-(Thiazol-2-yl)propan-2-ol introduces the element of stereochemistry. This is a critical aspect in medicinal chemistry, as different stereoisomers (enantiomers) of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities. ontosight.aiacs.orgnih.gov The specific three-dimensional arrangement of atoms in a molecule can dictate how it interacts with chiral biological macromolecules like proteins and nucleic acids. acs.org For some thiazole-containing compounds, it has been observed that the S-isomers show stronger inhibitory activity than their (R)-counterparts. acs.orgnih.gov Therefore, the stereoselective synthesis of thiazole-alcohols is crucial for evaluating the biological potential of each enantiomer independently.

The synthesis of thiazole derivatives, including those with alcohol functionalities, can be achieved through various established and innovative methods. analis.com.myorganic-chemistry.orgnih.gov A common approach for creating the thiazole ring is the Hantzsch thiazole synthesis. analis.com.mychemrj.org For the specific synthesis of 1-(Thiazol-2-yl)propan-2-ol, a potential route could involve the reaction of a suitable thiazole derivative with a propanol (B110389) equivalent. For instance, the reaction of 2-bromothiazole (B21250) with the Grignard reagent derived from 1-bromopropan-2-ol could be a plausible method.

The structural diversity of thiazole-alcohols can be readily expanded by modifying either the thiazole ring or the alcohol-containing side chain. fabad.org.trnih.gov Substituents can be introduced at various positions on the thiazole ring to modulate electronic properties and steric bulk, thereby influencing biological activity. analis.com.my Furthermore, the alcohol group itself serves as a versatile handle for further chemical transformations, such as esterification, etherification, or oxidation, leading to a wide array of new derivatives with potentially enhanced or novel pharmacological profiles.

Chemical and Physical Properties of 1-(Thiazol-2-yl)propan-2-ol

| Property | Value | Source |

| CAS Number | 20155-80-0 | fluorochem.co.uk |

| Molecular Formula | C6H9NOS | fluorochem.co.uknih.gov |

| Molecular Weight | 143.20 g/mol | fluorochem.co.uk |

| IUPAC Name | 1-(1,3-thiazol-2-yl)propan-2-ol | fluorochem.co.uk |

| Canonical SMILES | CC(O)Cc1nccs1 | fluorochem.co.uk |

| InChI Key | VFODQGFBBIVVEE-UHFFFAOYSA-N | fluorochem.co.uk |

Structure

3D Structure

Properties

Molecular Formula |

C6H9NOS |

|---|---|

Molecular Weight |

143.21 g/mol |

IUPAC Name |

1-(1,3-thiazol-2-yl)propan-2-ol |

InChI |

InChI=1S/C6H9NOS/c1-5(8)4-6-7-2-3-9-6/h2-3,5,8H,4H2,1H3 |

InChI Key |

VFODQGFBBIVVEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=NC=CS1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Thiazol 2 Yl Propan 2 Ol and Analogues

Classical and Modern Synthetic Approaches to the Thiazole (B1198619) Core

The thiazole ring is a fundamental heterocyclic scaffold found in numerous natural products and synthetic compounds. Various methods have been developed for its construction, ranging from classical condensation reactions to modern catalytic approaches.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and widely used methods for the formation of the thiazole ring. researchgate.net The classical approach involves the condensation reaction between an α-haloketone and a thioamide. researchgate.net The mechanism commences with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. nih.gov

To synthesize precursors for 1-(thiazol-2-yl)propan-2-ol, a suitable thioamide, such as thioformamide, can be reacted with a 1-halo-propan-2-one derivative. The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles by varying the α-haloketone and thioamide starting materials. researchgate.net

Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions, yields, and environmental compatibility. The use of microwave irradiation has been shown to significantly accelerate the reaction, often leading to higher yields in shorter reaction times compared to conventional heating methods. wikipedia.orgmdpi.com Similarly, ultrasonic irradiation has been employed to promote the synthesis of thiazoles under mild conditions, with advantages such as shorter reaction times and high yields. nih.govinsuf.org These green chemistry approaches offer more efficient and sustainable alternatives for the construction of the thiazole core. researchgate.net

| Reaction | Reactants | Conditions | Key Features |

| Classical Hantzsch Synthesis | α-Haloketone, Thioamide | Conventional Heating | Well-established, versatile |

| Microwave-Assisted Synthesis | α-Haloketone, Thioamide | Microwave Irradiation | Rapid, high yields |

| Ultrasound-Assisted Synthesis | α-Haloketone, Thioamide | Ultrasonic Irradiation | Mild conditions, short reaction times |

Cycloaddition Reactions for Thiazole Ring Formation

Cycloaddition reactions provide an alternative and powerful strategy for the construction of the thiazole ring. Among these, [3+2] cycloaddition reactions are particularly noteworthy. In this approach, a three-atom component reacts with a two-atom component to form the five-membered thiazole ring. For instance, the reaction of thioureas with suitable three-carbon synthons can lead to the formation of aminothiazole derivatives, which can be further functionalized.

While direct [3+2] cycloadditions to form the unsubstituted thiazole core of 1-(thiazol-2-yl)propan-2-ol are less common, related methodologies have been developed for the synthesis of substituted thiazoles. For example, asymmetric [3+2] cycloaddition reactions of thiazolium salts have been utilized to create enantioenriched thiazole-containing fused ring systems. rsc.orgresearchgate.net These methods often employ chiral catalysts to control the stereochemistry of the newly formed ring.

Intramolecular cycloadditions also offer a pathway to thiazole derivatives. The cyclization of appropriately functionalized thioamides can lead to the formation of the thiazole ring. nih.gov For instance, the reaction of thioamide dianions with thioformamides, followed by an iodine-mediated cyclization, has been shown to produce 5-amino-2-thiazolines, which can be subsequently oxidized to 5-aminothiazoles. nih.gov

Strategies for Introducing Hydroxyl-Bearing Side Chains

Once the thiazole core is established, the next critical step is the introduction of the 1-hydroxypropyl side chain at the C2 position. Several synthetic strategies can be employed to achieve this transformation.

One common approach involves the lithiation of the C2 position of the thiazole ring, followed by reaction with an appropriate electrophile. Treatment of thiazole with a strong base, such as n-butyllithium, at low temperatures generates 2-lithiothiazole. This highly reactive organolithium species can then undergo a nucleophilic addition to an epoxide, such as propylene oxide. The subsequent workup will yield the desired 1-(thiazol-2-yl)propan-2-ol. The regioselectivity of the epoxide opening is crucial and typically occurs at the less sterically hindered carbon, leading to the formation of the secondary alcohol.

Another powerful method for forming carbon-carbon bonds and introducing the alcohol functionality is the Grignard reaction. masterorganicchemistry.compurdue.edu A Grignard reagent, such as methylmagnesium bromide, can be added to a 2-acylthiazole, like 2-acetylthiazole, to furnish a tertiary alcohol. To obtain the secondary alcohol, 1-(thiazol-2-yl)propan-2-ol, the Grignard reagent would need to react with thiazole-2-carboxaldehyde. The nucleophilic addition of a methyl Grignard reagent to the aldehyde, followed by an acidic workup, would provide the target secondary alcohol. askfilo.comdoubtnut.comquora.com

Stereoselective Synthesis of 1-(Thiazol-2-yl)propan-2-ol

The propan-2-ol side chain of 1-(thiazol-2-yl)propan-2-ol contains a stereocenter, meaning the compound can exist as two enantiomers. The development of stereoselective synthetic methods is therefore of paramount importance to access enantiomerically pure forms of this molecule, which is often crucial for its biological activity.

Asymmetric Catalysis in Alcohol Formation

Asymmetric catalysis offers a highly efficient means of producing chiral molecules with high enantiomeric purity. In the context of synthesizing 1-(thiazol-2-yl)propan-2-ol, asymmetric catalysis can be applied to the formation of the chiral alcohol. For example, the enantioselective addition of an organometallic reagent to thiazole-2-carboxaldehyde can be mediated by a chiral catalyst. Chiral ligands can coordinate to the metal center of the organometallic reagent, creating a chiral environment that directs the nucleophilic attack on the aldehyde from one face, leading to the preferential formation of one enantiomer of the alcohol.

Enantioselective Reductions of Precursor Ketones

A prevalent and effective strategy for the stereoselective synthesis of chiral secondary alcohols is the enantioselective reduction of a prochiral ketone precursor. In this case, the precursor would be 1-(thiazol-2-yl)propan-2-one (also known as 2-acetylthiazole). nih.govnih.govnist.govventos.com

One of the most well-established methods for this transformation is the use of chiral oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts. insuf.orgalfachemic.comnih.govnih.gov These catalysts, in the presence of a stoichiometric reducing agent like borane, can reduce ketones to alcohols with high levels of enantioselectivity. nih.gov The mechanism involves the coordination of the ketone to the chiral Lewis acidic boron center of the catalyst, which positions the carbonyl group for a stereoselective hydride transfer from the borane. insuf.orgnih.gov

Another powerful technique is asymmetric transfer hydrogenation. This method typically employs a chiral transition metal catalyst, such as a ruthenium complex with a chiral diamine ligand, and a hydrogen donor, like isopropanol or formic acid. The catalyst facilitates the transfer of hydrogen to the ketone in a stereoselective manner, affording the chiral alcohol with high enantiomeric excess.

| Method | Precursor | Catalyst/Reagent | Key Features |

| Asymmetric Catalysis | Thiazole-2-carboxaldehyde | Chiral Catalyst, Organometallic Reagent | Enantioselective C-C bond formation |

| CBS Reduction | 1-(Thiazol-2-yl)propan-2-one | Chiral Oxazaborolidine, Borane | High enantioselectivity for ketone reduction |

| Asymmetric Transfer Hydrogenation | 1-(Thiazol-2-yl)propan-2-one | Chiral Ru-diamine complex, H-donor | Mild conditions, high enantioselectivity |

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials to construct complex chiral molecules. This approach is advantageous as it transfers the existing stereochemistry of the starting material to the target molecule, circumventing the need for asymmetric induction or resolution steps.

For the synthesis of enantiomerically pure 1-(Thiazol-2-yl)propan-2-ol, a potential chiral pool starting material could be a suitable amino alcohol. For instance, (S)-alaninol, derived from the natural amino acid (S)-alanine, possesses the required stereocenter. The synthesis could proceed through the protection of the amino and hydroxyl groups, followed by a series of transformations to construct the thiazole ring.

A generalized synthetic pathway might involve:

Thioamidation: Conversion of the protected amino alcohol into a corresponding N-(β-hydroxy)thioamide. This intermediate is crucial for the subsequent cyclization to form the thiazoline ring. acs.org

Cyclization and Dehydration: The N-(β-hydroxy)thioamide can be cyclized to form a 2-thiazoline, which is then oxidized or dehydrated to yield the aromatic thiazole ring. acs.org

Deprotection: Removal of the protecting groups would yield the final chiral 1-(Thiazol-2-yl)propan-2-ol.

This strategy leverages the inherent chirality of the starting material to produce a specific enantiomer of the target compound.

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a widely used method for separating a racemic mixture of chiral compounds. wikipedia.org This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer. wikipedia.org For 1-(Thiazol-2-yl)propan-2-ol, enzymatic kinetic resolution is a particularly effective method.

Enzymatic Kinetic Resolution: Lipases are commonly employed enzymes for the kinetic resolution of racemic alcohols. mdpi.com In a typical procedure, a racemic mixture of 1-(Thiazol-2-yl)propan-2-ol is subjected to acylation in the presence of a lipase, such as Candida antarctica lipase B (CALB) or Pseudomonas fluorescens lipase. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, leading to a mixture of the acylated (R)-ester and the unreacted (S)-alcohol. researchgate.net These can then be separated by standard chromatographic techniques.

Dynamic Kinetic Resolution (DKR): A limitation of conventional kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer. mdpi.com Dynamic kinetic resolution (DKR) overcomes this by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. mdpi.comresearchgate.net A metal catalyst (e.g., a ruthenium complex) is often used to continuously interconvert the less reactive alcohol enantiomer into the more reactive one, allowing for a theoretical yield of up to 100% of the desired acylated enantiomer. researchgate.net

For example, a DKR of racemic 1-(Thiazol-2-yl)propan-2-ol would involve a lipase for the selective acylation and a ruthenium catalyst for the racemization of the unreacted alcohol enantiomer. This chemoenzymatic approach provides an efficient route to enantiomerically pure products. researchgate.netnih.gov More recently, monoamine oxidase (MAO) enzymes have also been successfully used for the kinetic resolution of thiazole-containing heterocyclic compounds. nih.gov

| Technique | Catalyst/Reagent | Principle | Max. Yield (Single Enantiomer) |

| Kinetic Resolution | Lipase (e.g., CALB) | Selective acylation of one enantiomer. wikipedia.org | 50% |

| Dynamic Kinetic Resolution | Lipase + Metal Catalyst (e.g., Ru-complex) | Selective acylation combined with in-situ racemization of the unreacted enantiomer. researchgate.net | 100% |

| Kinetic Resolution | MAO-N D11 Enzyme | Selective oxidation of one enantiomer. nih.gov | 50% |

Synthesis of Structurally Modified 1-(Thiazol-2-yl)propan-2-ol Derivatives

The functionalization of the thiazole ring is crucial for modifying the properties of 1-(Thiazol-2-yl)propan-2-ol. The most common method for synthesizing substituted thiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. acgpubs.orgneliti.com

To introduce substituents at the 4- and/or 5-positions of the thiazole ring, appropriately substituted thioamides and α-haloketones are used. For example, reacting a substituted thioamide with 1-bromo-propan-2-one would yield a 1-(4-substituted-thiazol-2-yl)propan-2-ol. Various research groups have reported the synthesis of thiazole derivatives with diverse substitution patterns, including aryl, alkyl, and halogen groups, which can be adapted for the synthesis of analogues of the target compound. nih.govresearchgate.netnih.gov

Examples of Synthetic Strategies for Thiazole Ring Modification:

One-Pot, Three-Component Reactions: These methods allow for the rapid assembly of substituted thiazoles from simple precursors, often under environmentally benign conditions. bepls.comnih.gov

Copper-Catalyzed Reactions: These have been used for N-O bond splitting and activation to introduce substituents onto the thiazole nucleus. researchgate.net

Reaction with α-bromoketones: The reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines has been used to create complex di- and tri-thiazole systems. nih.gov

Modifying the propanol (B110389) side chain allows for the exploration of structure-activity relationships. Alterations such as changing the chain length, introducing branching, or adding other functional groups can be achieved by selecting the appropriate starting materials.

Varying Chain Length: To synthesize analogues with different chain lengths (e.g., ethanol, butanol, or pentanol derivatives), the corresponding α-haloketone is used in the Hantzsch synthesis. For instance, using chloroacetone would lead to an ethanol derivative, while 1-bromo-2-butanone would yield a butanol derivative.

Introducing Branching: Branched side chains can be incorporated by using α-haloketones with branched alkyl groups. For example, 3-bromo-3-methyl-2-butanone could be used to introduce a branched, four-carbon side chain.

Further Reactions: The hydroxyl group of the propanol moiety serves as a handle for further modifications, such as etherification or esterification, to introduce additional diversity. researchgate.net

| Modification | Synthetic Strategy | Example Starting Material (for Hantzsch Synthesis) |

| Chain Elongation | Use of a longer chain α-haloketone. | 1-bromo-2-butanone |

| Chain Shortening | Use of a shorter chain α-haloketone. | Chloroacetone |

| Branching | Use of a branched α-haloketone. | 3-bromo-3-methyl-2-butanone |

Hybrid molecules, which combine the thiazole scaffold with other pharmacologically active moieties, are a major area of interest in drug discovery. ekb.eg The synthesis of these conjugates typically involves preparing a functionalized 1-(thiazol-2-yl)propan-2-ol derivative that can be linked to another molecule.

A common strategy involves the Hantzsch synthesis using a thiosemicarbazide derivative, which introduces a reactive hydrazino group on the thiazole ring. This group can then be reacted with other molecules to form larger conjugates. For instance, thiazole-pyrazoline hybrids have been synthesized by reacting a chalcone with thiosemicarbazide to form a pyrazoline-carbothioamide, which is then cyclized with an α-haloketone to append the thiazole ring. nih.govnih.gov This modular approach allows for the creation of diverse libraries of hybrid molecules. bepls.com

Novel Catalytic Systems and Reaction Conditions

Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally friendly reaction conditions. The synthesis of thiazoles has benefited significantly from these advancements.

Key Developments:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in thiazole synthesis, often in the presence of catalysts like p-toluenesulfonic acid (PTSA). bepls.com

Green Catalysts and Solvents: Environmentally benign catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and solvents like polyethylene glycol (PEG-400) or water have been successfully employed. bepls.com Catalyst-free methods in green solvents have also been developed. bepls.com

Nanoparticle Catalysis: Magnetic nanoparticles, such as silica-coated magnetite nanoparticles (Fe3O4@SiO2@KIT-6), have been used as recyclable catalysts for the synthesis of 2-aminothiazole derivatives. bepls.com

Deep Eutectic Solvents (DES): Mixtures like L-proline and ethylene glycol have been used as eco-friendly reaction media for synthesizing thiazole-containing fused ring systems, such as thiazolo[5,4-d]thiazoles. mdpi.com

These novel systems and conditions not only improve the efficiency and sustainability of synthesizing 1-(Thiazol-2-yl)propan-2-ol and its derivatives but also open up new avenues for creating molecular diversity.

Green Chemistry Approaches in Thiazole Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com In the context of thiazole synthesis, this involves the use of alternative energy sources, greener solvents, and recyclable catalysts to create more sustainable synthetic pathways. globalresearchonline.net

One prominent green approach is the use of ultrasonic irradiation . This technique, known as sonochemistry, utilizes the energy of sound waves to promote chemical reactions. youtube.com Ultrasound-assisted synthesis of thiazole derivatives has been shown to offer significant advantages, including drastically reduced reaction times, milder reaction conditions, and higher product yields compared to conventional heating methods. nih.govmdpi.com The physical phenomena of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in the reaction medium, generates localized high temperatures and pressures, thereby accelerating the reaction rates. youtube.com This method is also noted for producing cleaner products, simplifying purification processes. youtube.com

Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry that has been successfully applied to thiazole synthesis. mtak.hubepls.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction times, often from hours to minutes. nih.gov This technique can enhance reaction rates and sometimes improve yields and product selectivity. bohrium.com Furthermore, many microwave-assisted syntheses can be performed under solvent-free conditions, which is a key principle of green chemistry, minimizing the environmental impact of volatile organic compounds. acs.org

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Green chemistry encourages the use of environmentally benign solvents. For thiazole synthesis, water has been explored as a green solvent, offering obvious environmental and economic benefits. bohrium.com Other alternatives include polyethylene glycol (PEG), which is a non-toxic, biodegradable, and recyclable solvent. bepls.com Deep eutectic solvents (DES), such as a mixture of L-proline and ethylene glycol, have also been employed as eco-friendly reaction media for the synthesis of thiazole-containing fused heterocyclic systems, demonstrating comparable or even better yields than traditional hazardous solvents. mdpi.com

The following table summarizes various green chemistry approaches utilized in the synthesis of thiazole derivatives.

| Green Approach | Key Features | Reported Advantages |

|---|---|---|

| Ultrasonic Irradiation | Use of high-frequency sound waves to induce cavitation. | Shorter reaction times, high yields, improved selectivity, milder conditions. youtube.comnih.gov |

| Microwave-Assisted Synthesis | Rapid and uniform heating using microwave energy. | Drastically reduced reaction times, higher yields, potential for solvent-free reactions. mtak.hubepls.com |

| Green Solvents (e.g., Water, PEG, DES) | Replacement of volatile and toxic organic solvents. | Reduced environmental impact, improved safety, potential for catalyst recycling. bohrium.combepls.commdpi.com |

Use of Heterogeneous Catalysts

In the synthesis of thiazoles, a variety of solid-supported catalysts have been developed. For instance, silica-supported tungstosilisic acid has been effectively used as a reusable, solid-supported catalyst for the one-pot, multi-component synthesis of substituted Hantzsch thiazole derivatives. mtak.humdpi.com This approach offers good yields and the catalyst can be easily recovered by simple filtration and reused in subsequent reactions. mdpi.com

Metal nanoparticles supported on solid matrices represent another important class of heterogeneous catalysts. Copper nanoparticles supported on carbon (Cu-NP/C) have been reported for the synthesis of 2-amino-4-aryl thiazoles. This method provides excellent yields under mild reaction conditions and allows for easy separation of the catalyst. bohrium.com Similarly, magnetically recoverable nanoparticles, such as nickel ferrite (NiFe2O4), have been utilized as catalysts for the green one-pot synthesis of thiazole scaffolds. globalresearchonline.netyoutube.com The magnetic nature of these catalysts allows for their facile separation from the reaction medium using an external magnet, making them highly reusable.

Biocatalysts and bio-based polymers are also gaining traction as eco-friendly heterogeneous catalysts. Chitosan, a natural polymer, and its derivatives have been functionalized to create hydrogel-based biocatalysts. mdpi.com For example, a terephthalohydrazide chitosan Schiff's base hydrogel has been shown to be an efficient and reusable catalyst for the ultrasound-assisted synthesis of novel thiazole derivatives. uc.pt These bio-based catalysts are advantageous due to their biocompatibility, biodegradability, and derivation from renewable resources. mdpi.com

The table below provides an overview of different heterogeneous catalysts used in the synthesis of thiazole analogues.

| Catalyst Type | Specific Example | Key Advantages |

|---|---|---|

| Solid Acid Catalyst | Silica Supported Tungstosilisic Acid | Reusable, efficient for Hantzsch thiazole synthesis, easy filtration. mtak.humdpi.com |

| Supported Metal Nanoparticles | Copper Nanoparticles on Carbon (Cu-NP/C) | High yields, mild conditions, simple catalyst separation. bohrium.com |

| Magnetic Nanoparticles | Nickel Ferrite (NiFe2O4) | Excellent reusability, easy magnetic separation, green solvent system. globalresearchonline.netyoutube.com |

| Biocatalyst | Chitosan-based Hydrogel | Eco-friendly, biodegradable, reusable, effective with ultrasound. mdpi.comuc.pt |

Flow Chemistry Applications in Production

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of organic compounds, including heterocyclic systems like thiazoles. springerprofessional.de In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, where they mix and react. mdpi.com This technology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and straightforward scalability. springerprofessional.de

The application of microreactor technology is a key aspect of flow chemistry. Microreactors have small channel dimensions, leading to a high surface-area-to-volume ratio, which allows for rapid heating and cooling and excellent control over reaction conditions. researchgate.net This is particularly beneficial for highly exothermic reactions or for reactions involving unstable intermediates. The Hantzsch synthesis of 2-aminothiazoles, a common route to this class of compounds, has been successfully performed in a microreactor system, demonstrating the feasibility of this technology for thiazole production. researchgate.net

The use of immobilized reagents and catalysts in packed-bed reactors is another common strategy in flow chemistry. This approach combines the benefits of heterogeneous catalysis with the advantages of continuous processing. For instance, a modular flow microreactor has been used for the preparation of 4,5-disubstituted thiazoles, employing packed immobilized-reagent columns to facilitate the reaction and product purification. acs.org

The following table summarizes the key aspects and benefits of applying flow chemistry to the synthesis of thiazole derivatives.

| Flow Chemistry Aspect | Description | Reported Benefits |

|---|---|---|

| Microreactor Technology | Reactions are conducted in small-channel reactors. | Superior heat and mass transfer, precise temperature control, enhanced safety. researchgate.net |

| Multi-step Telescoped Synthesis | Sequential reactions without isolation of intermediates. | Reduced reaction time, minimized waste, high overall yields. nih.gov |

| Immobilized Reagents/Catalysts | Use of packed-bed reactors with solid-supported reagents or catalysts. | Simplified purification, catalyst recycling, integration of reaction and separation. acs.org |

| Scalability | Increasing production by running the system for a longer duration or by "numbering-up" reactors. | Straightforward scale-up from laboratory to production scale. mdpi.com |

Mechanistic Investigations of Chemical Reactivity and Transformations

Kinetic and Thermodynamic Studies of Key Reactions

The rates of the reactions discussed above would be influenced by several factors:

Electrophilic Substitution on the Thiazole (B1198619) Ring: The rate of this reaction is dependent on the concentration of both the thiazole derivative and the electrophile. The nature of the substituent on the thiazole ring can also have a significant impact; electron-donating groups generally increase the rate, while electron-withdrawing groups decrease it. The formation of the sigma complex is the rate-determining step, and its stability will directly affect the reaction rate. masterorganicchemistry.com

Oxidation of the Hydroxyl Group: The rate of oxidation depends on the specific oxidizing agent used and the reaction conditions (temperature, solvent, pH). The mechanism, particularly the formation of the intermediate and the subsequent elimination step, will govern the kinetics.

Nucleophilic Substitution at the Alcohol Carbon: For Sₙ1 reactions, the rate is primarily dependent on the concentration of the substrate and the stability of the resulting carbocation. For Sₙ2 reactions, the rate depends on the concentration of both the substrate (with the activated hydroxyl group) and the nucleophile. Steric hindrance around the reaction center can significantly slow down Sₙ2 reactions. libretexts.org

The position of equilibrium in a reversible reaction is determined by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS). nih.gov

Stability of Intermediates in Thiazole Functionalization: The stability of the carbocation intermediate in electrophilic substitution is a key factor. The resonance stabilization provided by the sulfur atom makes the formation of the sigma complex at the C5 position more favorable compared to other positions.

Thermodynamic vs. Kinetic Control: In some reactions, the product distribution can be under either kinetic or thermodynamic control. For example, in some Diels-Alder reactions involving furan (B31954) derivatives (structurally related to thiazoles in terms of being five-membered heterocycles), the initially formed product (kinetic product) may rearrange to a more stable isomer (thermodynamic product) upon prolonged reaction time or at higher temperatures. mdpi.com A similar consideration could be relevant for certain reactions of 1-(thiazol-2-yl)propan-2-ol.

Equilibrium in Hydroxyl Group Reactions: Esterification reactions, which are a type of substitution at the hydroxyl group (though more relevant for carboxylic acids reacting with alcohols), are often reversible. The position of equilibrium can be shifted by controlling the concentration of reactants and products, for instance, by removing water as it is formed.

Interactive Data Table: General Reactivity of 1-(Thiazol-2-yl)propan-2-ol

| Reaction Type | Functional Group Involved | Key Mechanistic Features | Expected Product Type |

| Electrophilic Substitution | Thiazole Ring | Formation of a resonance-stabilized sigma complex, attack at C5 favored. | C5-substituted thiazole derivative |

| Nucleophilic Substitution | Thiazole Ring (at C2) | Requires a good leaving group at C2; proceeds via a Meisenheimer-like intermediate. | C2-substituted thiazole derivative |

| Oxidation | Secondary Hydroxyl Group | Formation of an intermediate ester followed by E2-like elimination. | 2-(Thiazol-2-yl)propan-2-one |

| Nucleophilic Substitution | Secondary Hydroxyl Group | Requires conversion of -OH to a good leaving group (e.g., -OH₂⁺, -OTs). Can proceed via Sₙ1 (racemization) or Sₙ2 (inversion) mechanisms. | Alkyl halide, ether, etc. |

Computational and Theoretical Chemistry Studies of 1 Thiazol 2 Yl Propan 2 Ol

Electronic Structure and Bonding Analysis

The analysis of the electronic structure reveals the distribution of electrons within the molecule, which dictates its chemical properties and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For thiazole (B1198619) derivatives, calculations are frequently performed using the B3LYP functional with a 6-311++G(d,p) basis set to obtain optimized molecular geometries, vibrational frequencies, and electronic properties in the gaseous phase or in solution. researchgate.netepu.edu.iqirjweb.com Such calculations provide the foundational data for more detailed analyses, including Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) studies. The optimized structure confirms the minimum energy conformation on the potential energy surface, which is essential for predicting the molecule's stability and behavior. shd-pub.org.rs

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity; a smaller gap indicates higher chemical reactivity and lower kinetic stability. researchgate.netmdpi.com

In studies of various thiazole derivatives, the HOMO is typically localized on the electron-rich thiazole ring and donor moieties, while the LUMO is spread across the acceptor parts of the molecule. mdpi.com The energy gap for thiazole compounds has been reported in various studies, providing a reference for the expected reactivity. researchgate.netresearchgate.net For instance, FMO analysis of one thiazole derivative showed an energy gap of 3.42 eV, indicating a moderate degree of stability and chemical reactivity. researchgate.net

| Thiazole Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (E)-4-(4-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)phenyl)morpholine | - | - | 3.42 | researchgate.net |

| 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide (B32628) (gas phase) | - | - | 4.573 | researchgate.net |

| 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide (aqueous) | - | - | 4.677 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netchemrxiv.org The MEP map illustrates regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and prone to nucleophilic attack. irjweb.com

For a molecule like 1-(Thiazol-2-yl)propan-2-ol, the MEP map is expected to show significant negative potential around the electronegative nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the hydroxyl group. researchgate.netresearchgate.net These sites represent the primary centers for electrophilic interactions. Conversely, the hydrogen atom of the hydroxyl group and the hydrogens on the aromatic ring would exhibit positive potential, marking them as sites for nucleophilic attack. researchgate.net

The distribution of electronic charge within a molecule can be quantified using methods like Mulliken population analysis, which assigns partial charges to each atom. irjweb.com This analysis helps identify the most electropositive and electronegative sites in the molecule. researchgate.net

From the HOMO and LUMO energies obtained via DFT, several global chemical reactivity descriptors can be calculated to further characterize the molecule's reactivity. These include:

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2. mdpi.com

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Electrophilicity Index (ω): Quantifies the electron-accepting capability. It is calculated as ω = μ² / 2η. mdpi.com

These descriptors provide a quantitative measure of the stability and reactivity of the molecule.

| Descriptor | Formula | Significance |

|---|---|---|

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Global Electrophilicity Index (ω) | μ² / 2η | Electron-accepting capability |

Conformational Analysis and Intramolecular Interactions

The flexibility of the propanol (B110389) side chain allows 1-(Thiazol-2-yl)propan-2-ol to exist in multiple conformations, the relative stabilities of which are determined by steric and electronic interactions.

Conformational analysis involves mapping the potential energy landscape of a molecule by studying the energy changes associated with rotation around its single bonds. For 1-(Thiazol-2-yl)propan-2-ol, key rotational barriers exist around the C-C bond connecting the thiazole ring to the side chain, as well as the C-C and C-O bonds within the propanol moiety.

Studies on similar molecules like propanol have shown that different spatial arrangements of the hydroxyl group lead to distinct conformers with varying energies. researchgate.netarxiv.org In the case of 1-(Thiazol-2-yl)propan-2-ol, a significant factor influencing conformational preference is the potential for intramolecular hydrogen bonding between the hydrogen of the hydroxyl group and the nitrogen atom of the thiazole ring. This interaction could stabilize specific conformations, making them more populated than others. Theoretical calculations using DFT can be employed to determine the relative energies of these conformers and the heights of the energy barriers that separate them, thus identifying the most stable, low-energy structures.

Hydrogen Bonding and Other Non-Covalent Interactions

The molecular structure of 1-(Thiazol-2-yl)propan-2-ol contains key functional groups capable of participating in various non-covalent interactions, which are crucial for its physical properties and interactions with biological macromolecules. The primary sites for these interactions are the hydroxyl (-OH) group of the propan-2-ol moiety and the nitrogen and sulfur heteroatoms of the thiazole ring.

The hydroxyl group is a classic hydrogen bond donor and acceptor. utexas.edu The oxygen atom possesses lone pairs of electrons and can accept a hydrogen bond, while the hydrogen atom is partially positive and can be donated to an electronegative atom. utexas.edu This allows for the formation of intermolecular hydrogen bonds between two molecules of 1-(Thiazol-2-yl)propan-2-ol, leading to the formation of dimers or larger aggregates in the solid or liquid state. mdpi.com These interactions are generally strong, with energies comparable to those found in carboxylic acid dimers. mdpi.com

The thiazole ring also contributes significantly to the non-covalent interaction profile. The nitrogen atom in the ring acts as a hydrogen bond acceptor. researchgate.netresearchgate.net This can lead to intramolecular hydrogen bonding, where the hydroxyl hydrogen interacts with the thiazole nitrogen, or intermolecular interactions with other hydrogen bond donors. Furthermore, the thiazole ring can participate in other types of non-covalent interactions, such as C-H···O hydrogen bonds and C···N tetrel bonds, which have been observed in complexes of thiazole with other molecules like carbon dioxide. researchgate.net The aromatic π-system of the thiazole ring can also engage in π-π stacking or cation-π interactions. mhmedical.com

| Cation-π Interaction | Thiazole Ring | Cation | Interaction of the electron-rich π-system with a positive charge. mhmedical.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. pensoft.netnih.gov For thiazole derivatives, QSAR studies are widely employed to predict their therapeutic potential, understand their mechanism of action, and guide the design of new, more potent analogues. imist.manih.gov

To build a QSAR model, the chemical structure of each compound in a series is converted into a set of numerical values known as molecular descriptors. pensoft.netresearchgate.net These descriptors quantify various aspects of the molecule, including its topological, electronic, geometric, and physicochemical properties. imist.ma

Commonly used molecular descriptors in QSAR studies of thiazole derivatives include:

Physicochemical Descriptors: LogP (octanol-water partition coefficient, a measure of lipophilicity), Molar Refractivity (MR), and Polarity (Apol). imist.maresearchgate.net

Electronic Descriptors: Energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE). imist.mapensoft.net

Topological Descriptors: Indices that describe the connectivity and branching of the molecule. imist.ma

3D-Descriptors: Geometrical properties such as molecular volume and surface area. pensoft.net

Once the descriptors are calculated, statistical methods are used to develop a predictive model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN) are frequently used to create these models. nih.govimist.ma The robustness and predictive power of the developed QSAR models are rigorously evaluated using internal and external validation techniques, with statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and predictive R² (R²pred). imist.maufv.br

Table 2: Common Molecular Descriptors and Models in Thiazole QSAR Studies

| Descriptor Class | Examples | Information Encoded | Predictive Model Examples |

|---|---|---|---|

| Physicochemical | LogP, Molar Refractivity (MR), Apol | Lipophilicity, steric bulk, polarity imist.maresearchgate.net | Multiple Linear Regression (MLR) imist.ma |

| Electronic | EHOMO, ELUMO, Dipole Moment | Electron-donating/accepting ability, reactivity imist.mapensoft.net | Partial Least Squares (PLS) imist.ma |

| Topological | Wiener index, Kier & Hall indices | Molecular size, shape, and branching imist.ma | Artificial Neural Network (ANN) imist.ma |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule pensoft.net | Support Vector Machine (SVM) researchgate.net |

Structure-Activity Relationship (SAR) and QSAR studies on various classes of thiazole derivatives have provided valuable insights into how specific structural modifications influence their biological activities, such as antimicrobial, anticancer, and enzyme inhibitory effects. nih.govnih.govijper.org

For instance, in a series of thiazolyl-pyrazole compounds evaluated as potential anticancer agents, the nature of substituents on the pyrazole (B372694) and thiazole rings was found to be critical for activity. nih.gov Similarly, for thiazole derivatives acting as adenosine (B11128) A3 receptor antagonists, the introduction of a methoxy (B1213986) group on an associated phenyl ring and N-acetylation of the aminothiazole core significantly enhanced binding affinity and selectivity. nih.gov QSAR models often reveal that properties like low hydrophobicity and strong polarity can favor the inhibitory effects of compounds. researchgate.net

In the context of 1-(Thiazol-2-yl)propan-2-ol, a QSAR study would involve synthesizing and testing a series of analogues with variations at key positions:

Substitution on the Thiazole Ring: Adding electron-donating or electron-withdrawing groups at positions 4 or 5 of the thiazole ring could modulate electronic properties and interactions with a biological target.

Modification of the Propan-2-ol Side Chain: Altering the length of the alkyl chain, changing the position of the hydroxyl group, or replacing it with other functional groups would directly impact steric and hydrogen-bonding characteristics.

Such a study would help in identifying the key structural features of the 1-(Thiazol-2-yl)propan-2-ol scaffold that are essential for a desired biological response, thereby guiding the rational design of more effective derivatives.

Molecular Docking and Receptor Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. niscair.res.inwjarr.com This method is instrumental in drug discovery for elucidating potential mechanisms of action, predicting binding affinities, and understanding the molecular interactions that stabilize the ligand-receptor complex. wjarr.com Thiazole derivatives are frequently subjected to molecular docking studies to explore their interactions with various biological targets. nih.govsemanticscholar.org

The thiazole scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a wide array of biological activities. nih.govglobalresearchonline.net This versatility means that thiazole-containing molecules can interact with a diverse range of biological targets. Molecular docking simulations are often used to screen these compounds against known protein targets to hypothesize their mechanism of action.

Putative biological targets identified for various thiazole derivatives through experimental and in silico studies include:

Enzymes: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, α-glucosidase, Carbonic Anhydrase, and FabH are targets for anticancer, antidiabetic, and antimicrobial agents, respectively. nih.govufv.brwjarr.comnih.gov

Receptors: Thiazole derivatives have been developed as antagonists for adenosine A3 receptors and the Zinc-Activated Channel (ZAC). nih.govnih.gov

Bacterial Proteins: Penicillin-binding proteins (PBP4) are known targets for thiazole-based antibacterial compounds. nih.gov

Table 3: Examples of Putative Biological Targets for Thiazole Derivatives

| Target Class | Specific Target | Associated Biological Activity | Reference |

|---|---|---|---|

| Kinase | Epidermal Growth Factor Receptor (EGFR) | Anticancer | nih.gov |

| Hydrolase | α-Glucosidase | Antidiabetic | ufv.br |

| Lyase | Carbonic Anhydrase II | Diuretic, Antiglaucoma | nih.gov |

| Transferase | FabH (β-ketoacyl-ACP synthase III) | Antibacterial, Antifungal | wjarr.com |

| Receptor | Adenosine A3 Receptor | Anti-inflammatory, Anticancer | nih.gov |

| Bacterial Enzyme | Penicillin-binding protein 4 (PBP4) | Antibacterial | nih.gov |

Molecular docking simulations provide a numerical score, often analogous to a binding energy (e.g., in kcal/mol), which estimates the binding affinity between the ligand and the target protein. ufv.brasianresassoc.org A lower (more negative) score generally indicates a more stable and favorable interaction.

Beyond just predicting affinity, docking reveals the specific in silico interaction modes. It identifies the key amino acid residues within the protein's active site that form non-covalent bonds with the ligand. For thiazole derivatives, common interactions include:

Hydrogen Bonds: Often formed between the thiazole nitrogen or substituents (like the hydroxyl group in 1-(Thiazol-2-yl)propan-2-ol) and polar amino acid residues such as asparagine, serine, or glutamic acid. nih.govresearchgate.net

Hydrophobic Interactions: The thiazole ring and any alkyl or aryl substituents can interact with nonpolar residues like leucine, valine, and phenylalanine. nih.govnih.gov

π-π or Cation-π Interactions: The aromatic thiazole ring can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

For example, docking studies of thiazole derivatives in the active site of the FabH inhibitor showed multiple hydrogen bonds and docking scores ranging from -102 to -144. wjarr.com In another study, the binding of a potent thiazole inhibitor to bovine carbonic anhydrase II was stabilized by hydrogen bonds and hydrophobic interactions with key residues in the active site. nih.gov These detailed interaction maps are crucial for understanding the basis of molecular recognition and for designing derivatives with improved affinity and selectivity.

Despite a comprehensive search for computational and theoretical chemistry studies focusing on the ligand-protein dynamics simulations of 1-(Thiazol-2-yl)propan-2-ol, no specific research dedicated to this particular compound was identified in the public domain.

Scientific literature databases and computational chemistry resources were queried for molecular dynamics (MD) simulations, binding affinity studies, and conformational analyses involving 1-(Thiazol-2-yl)propan-2-ol and its interactions with protein targets. However, these searches did not yield any publications or datasets detailing such investigations.

While the broader class of thiazole-containing molecules is of significant interest in medicinal chemistry and has been the subject of numerous computational studies, including ligand-protein dynamics simulations, the specific derivative 1-(Thiazol-2-yl)propan-2-ol does not appear to have been a focus of published research in this area.

Therefore, at present, there are no available research findings, data tables, or detailed analyses to report for the ligand-protein dynamics simulations of 1-(Thiazol-2-yl)propan-2-ol. The scientific community has yet to publish studies that would provide insights into the dynamic behavior of this compound when interacting with a protein binding site.

Investigation of in Vitro Biological Activities and Underlying Mechanisms

Antimicrobial Activity Studies

No published studies were found that specifically investigate the antibacterial or antifungal properties of 1-(Thiazol-2-yl)propan-2-ol.

There is no available data from in vitro studies assessing the efficacy of 1-(Thiazol-2-yl)propan-2-ol against Gram-positive or Gram-negative bacterial strains.

There is no available data from in vitro studies evaluating the efficacy of 1-(Thiazol-2-yl)propan-2-ol against fungal species, including those of the Candida genus.

As no antimicrobial activity has been reported for 1-(Thiazol-2-yl)propan-2-ol, there are no studies detailing its potential mechanism of action, such as interference with cell wall synthesis or metabolic pathways.

Enzyme Inhibition Profiling

No published studies were found that profile the enzyme-inhibiting capabilities of 1-(Thiazol-2-yl)propan-2-ol.

There is no information available identifying any specific enzymes that are inhibited by 1-(Thiazol-2-yl)propan-2-ol.

Without data on enzyme inhibition, no information is available regarding the potential mechanism (e.g., competitive, non-competitive) by which 1-(Thiazol-2-yl)propan-2-ol might act.

Other In Vitro Biological Effects

The biological profile of a compound is multifaceted. Beyond its primary therapeutic action, understanding its effects on non-target cells and its interactions with various cellular components is crucial for a complete assessment of its potential.

The evaluation of cytotoxicity is a fundamental step in drug discovery, providing insights into a compound's potential for causing cellular damage. For research purposes, assessing cytotoxicity against non-target or healthy cell lines is as important as evaluating it against target cells (e.g., cancer cells) to determine a compound's selectivity index. Thiazole (B1198619) derivatives have demonstrated a wide spectrum of cytotoxic activities. nih.govnih.gov

Studies on various thiazole-amino acid hybrid derivatives, for example, have shown moderate to strong cytotoxicities against human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells. nih.gov Some of these hybrid compounds exhibited low IC50 values, indicating potent cytotoxic effects. nih.gov Similarly, certain 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives have shown significant cytotoxic activity against human ovarian cancer (A2780) and cervical cancer (HeLa) cell lines. nih.gov While these studies focus on cancer cells, they underscore the importance of performing parallel assays on non-cancerous cell lines to establish a selectivity profile for any given thiazole derivative, including 1-(Thiazol-2-yl)propan-2-ol. A favorable selectivity ratio is a key indicator of a compound's potential to exert its desired effect with minimal damage to healthy tissues.

The biological effects of thiazole derivatives are mediated through their interaction with a variety of cellular components. The thiazole ring is a versatile scaffold found in many biologically active compounds and can interact with numerous biological targets. globalresearchonline.netresearchgate.netnih.gov Due to its amphiphilic quality, possessing both hydrophobic and hydrophilic characteristics, the thiazole structure can facilitate diffusion across bacterial cell membranes, leading to cytoplasmic leakage and cell death. globalresearchonline.net

Research has identified several specific molecular targets for different thiazole analogues:

Enzymes: Thiazole-containing compounds have been identified as potent inhibitors of various enzymes, including epidermal growth factor receptor (EGFR), BRAFV600E, and cholinesterases. nih.govmdpi.com

Receptors: Derivatives have been studied for their antagonistic effects on receptors, such as the H1-histamine receptor. ptfarm.pl

Ion Channels: A class of N-(thiazol-2-yl)-benzamide analogs has been identified as selective antagonists of the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators. nih.gov

DNA: Some thiazole derivatives have been shown to cause DNA fragmentation, indicating a direct or indirect interaction with cellular genetic material. ijper.org

These interactions highlight the diverse mechanisms through which thiazole compounds can exert their biological effects.

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds by identifying the chemical features responsible for their biological activity and selectivity. ptfarm.plijper.org For the thiazole class of compounds, extensive SAR studies have provided a roadmap for designing molecules with enhanced potency.

The type and position of chemical groups (substituents) attached to the core thiazole structure can dramatically influence its biological activity. nih.govnih.gov SAR studies have revealed several key trends for different classes of thiazole derivatives.

For instance, in the development of antimicrobial agents, the presence of an electron-withdrawing group, such as a bromine atom at the para-position of an associated phenyl ring, was found to be essential for activity. nih.gov In another series of compounds, the presence of a 3-phenylthiazole-2(3H)-thione group was linked to potent activity against specific bacterial strains. nih.gov

In the context of anticancer activity, modifications to substituents have shown clear effects on potency. For a series of thiazole derivatives designed as EGFR and BRAFV600E inhibitors, the compound with a 4-methyl-phenyl group and a 2,4-dinitro-phenyl group was the most potent. nih.gov SAR studies on thiazole-amino acid hybrids revealed that tryptophan-conjugated derivatives generally exhibited more potent cytotoxicity than phenylalanine-conjugated ones, suggesting a favorable interaction for the 1H-indole moiety. nih.gov

The table below summarizes findings on how different substituents affect the activity of various thiazole-based compounds.

| Compound Series | Substituent Modification | Impact on Biological Activity |

| Thiazole-quinolinium derivatives | Addition of aliphatic amino and/or styrene (B11656) substituents | Potent bacteriostatic agents against multi-drug resistant bacteria. nih.gov |

| Phenyl-substituted thiazoles | Replacement of N,N-dimethyl group with a simple methyl group | Crucial for antitumor activity. nih.gov |

| Pyrazolo-thiazole derivatives | Replacing an ethyl carboxylate with a nitrile group | Markedly enhanced anticancer potential. mdpi.com |

| Thiazole-based cholinesterase inhibitors | Addition of hydroxyl and methoxy (B1213986) groups to the benzylidenehydrazine (B8809509) moiety | Provided binding to the catalytic active site (CAS) of the enzyme. mdpi.com |

| 4-(Quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivatives | Varied substituents on the quinoline (B57606) ring | Compounds were generally more effective against Gram-negative than Gram-positive bacteria. nih.govmdpi.com |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. nih.gov Many natural products are chiral and are biosynthesized as single, pure enantiomers. nih.gov The compound 1-(Thiazol-2-yl)propan-2-ol contains a chiral center, meaning it can exist in different stereoisomeric forms (enantiomers).

The differential activity of stereoisomers is typically due to the specific three-dimensional interactions required for a molecule to bind to its biological target, such as an enzyme or receptor active site. Research on other chiral compounds has demonstrated that stereochemistry is critical for target binding, metabolism, and distribution. nih.gov

Role As a Synthetic Building Block and Material Precursor

Intermediate in the Synthesis of Complex Organic Molecules

While specific documented examples of 1-(Thiazol-2-yl)propan-2-ol as an intermediate in the synthesis of complex organic molecules are not extensively detailed in the reviewed literature, the thiazole (B1198619) moiety itself is a crucial component in the synthesis of numerous biologically active compounds. The functional groups present in 1-(Thiazol-2-yl)propan-2-ol, namely the secondary alcohol and the thiazole ring, provide reactive sites for further chemical modifications.

The thiazole ring is a fundamental scaffold in a wide array of pharmacologically active molecules, including antimicrobial, anti-inflammatory, and anticancer agents. nih.govnih.govneliti.com Thiazole derivatives are integral to the structure of approved drugs such as the antimicrobial sulfathiazole and the anti-ulcer drug nizatidine. nih.gov The development of new synthetic methodologies continues to utilize thiazole-containing building blocks to create novel compounds with potential therapeutic applications. mdpi.comresearchgate.net

For instance, the synthesis of various thiazole derivatives often involves the reaction of a compound containing a thiazole ring with other reagents to introduce additional functional groups or build more complex molecular architectures. nih.govmdpi.com These derivatives are then screened for a variety of biological activities. researchgate.net While direct evidence of 1-(Thiazol-2-yl)propan-2-ol being used as a precursor is limited in the provided search results, its structure is analogous to other thiazole-containing synthons used in medicinal chemistry. The alcohol group can be oxidized to a ketone or converted to a leaving group for nucleophilic substitution, and the thiazole ring can undergo various substitution reactions, making it a potentially versatile precursor for pharmacologically relevant scaffolds.

Detailed research on the specific derivatization of 1-(Thiazol-2-yl)propan-2-ol to form polyheterocyclic systems is not prominently featured in the available literature. However, the synthesis of fused thiazole systems is a known strategy in medicinal chemistry to generate novel molecular frameworks. nih.gov For example, the hetero-Diels-Alder reaction of thiazolidine derivatives can yield thiopyranothiazole scaffolds. While this does not directly involve 1-(Thiazol-2-yl)propan-2-ol, it illustrates a general principle of using thiazole-containing molecules to construct more complex polyheterocyclic systems. The formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors has also been reported, showcasing the integration of the thiazole moiety into larger heterocyclic structures. nih.gov

Exploration in Agrochemical Research (non-product development)

The thiazole moiety is a significant heterocyclic structure in the development of agrochemicals due to its broad spectrum of biological activities. nih.govresearchgate.net While direct non-product development research on 1-(Thiazol-2-yl)propan-2-ol is not extensively documented in publicly available literature, its role as a potential synthetic building block can be contextualized within the broader research landscape of thiazole-based agricultural chemicals. Thiazole derivatives are investigated for their fungicidal, insecticidal, and herbicidal properties, often functioning as key pharmacophores that interact with biological targets in pests and plants. nih.govnih.gov

Intermediates for Agricultural Chemicals

In the synthesis of complex agrochemicals, simpler building blocks containing the core chemical scaffold are essential. 1-(Thiazol-2-yl)propan-2-ol represents such a building block, providing a reactive hydroxyl group and a thiazole ring. This combination allows for its incorporation into larger molecules through various chemical reactions. The thiazole ring is a key component in a number of commercial and investigational fungicides and other crop protection agents. nih.govresearchgate.net

Research in this area focuses on creating new derivatives by modifying the core thiazole structure to enhance efficacy, broaden the spectrum of activity, or overcome resistance. The synthesis of novel isothiazole–thiazole derivatives, for example, has been explored to develop new fungicides with potential systemic acquired resistance (SAR) properties. nih.gov While specific examples detailing the use of 1-(Thiazol-2-yl)propan-2-ol as a direct intermediate in the synthesis of a named agricultural chemical are not prominent in the literature, its structural motifs are relevant to the synthesis of various biologically active thiazole derivatives. researchgate.netnih.gov The general synthetic strategies for thiazole-containing compounds often involve the condensation of smaller fragments to build the final, more complex molecule. researchgate.net

Table 1: Selected Thiazole-Based Agrochemicals and their Synthetic Precursors

| Agrochemical Class | Example Compound | Key Structural Feature | Potential Relevance of Thiazole Alcohols |

| Fungicide | Thifluzamide | Thiazole carboxamide | Serves as a foundational structure for derivatization. |

| Fungicide | Ethaboxam | Aminothiazole | The thiazole ring is a critical part of the molecule's core. |

| Plant Activator | Isotianil | Thiazole carboxamide | Demonstrates the importance of the thiazole scaffold in inducing plant defense mechanisms. |

This table illustrates the importance of the thiazole moiety in various agrochemicals. While not directly synthesized from 1-(Thiazol-2-yl)propan-2-ol, these examples show the significance of the thiazole ring in active compounds.

Plant Growth Regulation Studies (in vitro/pot trials)

The study of how chemical compounds influence plant growth and development is a key area of agrochemical research. Plant growth regulators are used to modify crop characteristics, such as increasing yield, improving stress tolerance, or altering maturation times. Certain heterocyclic compounds are known to possess plant growth regulating activities.

There is a lack of specific published in vitro or pot trial studies that investigate the plant growth regulating effects of 1-(Thiazol-2-yl)propan-2-ol. Research in this area tends to focus on more complex molecules or those with demonstrated hormonal activity. For instance, Thidiazuron (TDZ), a phenyl-urea derivative containing a thiadiazole ring, is a potent cytokinin-like substance used in plant tissue culture to stimulate shoot proliferation. While structurally different from 1-(Thiazol-2-yl)propan-2-ol, the activity of TDZ highlights that nitrogen- and sulfur-containing heterocyclic compounds can influence plant development pathways.

General research into the biological activity of various thiazole derivatives is ongoing, with a focus on identifying new lead compounds for various applications, including potential plant growth regulators. researchgate.net However, specific data from in vitro or pot trial studies for 1-(Thiazol-2-yl)propan-2-ol are not available in the reviewed scientific literature.

Advanced Spectroscopic and Crystallographic Elucidation of Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can unambiguously establish the connectivity and stereochemistry of 1-(Thiazol-2-yl)propan-2-ol.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The thiazole (B1198619) ring protons typically appear in the aromatic region, while the propanol (B110389) side-chain protons are found in the aliphatic region. The integration of these signals would correspond to the number of protons in each environment.

Thiazole Protons (H-4 and H-5): Two doublets are expected in the range of δ 7.0-8.0 ppm. The proton at the C-5 position is typically downfield to the C-4 proton.

Methine Proton (CH-OH): A multiplet is anticipated around δ 4.0-4.3 ppm, shifted downfield due to the adjacent hydroxyl group. Its multiplicity would be complex due to coupling with both the neighboring methylene and methyl protons.

Methylene Protons (CH₂): The two protons on the carbon adjacent to the thiazole ring are diastereotopic due to the neighboring chiral center. They are expected to appear as a complex multiplet (often an AB quartet of doublets) around δ 3.0-3.3 ppm.

Methyl Protons (CH₃): A doublet is expected in the upfield region, around δ 1.2-1.4 ppm, due to coupling with the single methine proton.

Hydroxyl Proton (OH): A broad singlet is expected, the chemical shift of which can vary depending on solvent, concentration, and temperature. This peak would disappear upon the addition of D₂O.

Predicted ¹H NMR Data for 1-(Thiazol-2-yl)propan-2-ol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-5 (Thiazole) | 7.6 - 7.8 | d | ~3-4 | 1H |

| H-4 (Thiazole) | 7.2 - 7.4 | d | ~3-4 | 1H |

| CH (Methine) | 4.0 - 4.3 | m | - | 1H |

| CH₂ (Methylene) | 3.0 - 3.3 | m | - | 2H |

| OH (Hydroxyl) | Variable | br s | - | 1H |

| CH₃ (Methyl) | 1.2 - 1.4 | d | ~6-7 | 3H |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

Thiazole Carbons: The C-2 carbon, being adjacent to two heteroatoms, would be the most downfield, likely appearing above δ 165 ppm. The C-4 and C-5 carbons would resonate in the aromatic region, typically between δ 115 and 145 ppm.

Propanol Carbons: The carbon bearing the hydroxyl group (C-2' of the propanol chain) would appear around δ 65-70 ppm. The methylene carbon (C-1') adjacent to the thiazole ring would be found around δ 35-40 ppm, and the methyl carbon (C-3') would be the most upfield, around δ 20-25 ppm.

Predicted ¹³C NMR Data for 1-(Thiazol-2-yl)propan-2-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Thiazole) | 165 - 170 |

| C-4 (Thiazole) | 140 - 145 |

| C-5 (Thiazole) | 118 - 122 |

| CH-OH (Methine) | 65 - 70 |

| CH₂ (Methylene) | 35 - 40 |

| CH₃ (Methyl) | 20 - 25 |

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would be used to confirm proton-proton couplings, showing correlations between the methyl and methine protons, and between the methine and methylene protons. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations, for instance, between the methylene protons and the C-2 and C-4 carbons of the thiazole ring, definitively proving the connectivity between the ring and the side chain.

The single bond connecting the thiazole ring to the propanol side chain allows for rotational freedom, potentially leading to the existence of different stable conformations (rotamers). At room temperature, the rotation around this C-C bond is typically fast on the NMR timescale, resulting in a single, time-averaged set of signals.

Variable Temperature (VT) NMR studies could provide insight into these conformational dynamics. By lowering the temperature, the rate of interconversion between rotamers would decrease. If the energy barrier to rotation is sufficiently high, a coalescence temperature could be reached where the single peaks broaden and then, at even lower temperatures, resolve into separate sets of signals for each distinct conformer. This would allow for the study of the relative populations of the conformers and the calculation of the activation energy for the rotational barrier.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and molecular formula of a compound and for gaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. For 1-(Thiazol-2-yl)propan-2-ol, with a molecular formula of C₆H₉NOS, HRMS would be used to confirm this composition. The calculated monoisotopic mass is distinct from that of other compounds with the same nominal mass, allowing for unambiguous formula determination.

Calculated Exact Mass for C₆H₉NOS

| Isotope | Exact Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 12.000000 | 6 | 72.000000 |

| ¹H | 1.007825 | 9 | 9.070425 |

| ¹⁴N | 14.003074 | 1 | 14.003074 |

| ¹⁶O | 15.994915 | 1 | 15.994915 |

| ³²S | 31.972071 | 1 | 31.972071 |

| Total Monoisotopic Mass | 143.040485 |

An experimentally determined mass within a few parts per million (ppm) of 143.0405 Da would confirm the molecular formula.

Under Electron Ionization (EI), the molecular ion ([M]⁺˙) of 1-(Thiazol-2-yl)propan-2-ol would undergo characteristic fragmentation, providing valuable structural information.

Key fragmentation pathways would include:

α-Cleavage: As a secondary alcohol, α-cleavage (cleavage of a bond adjacent to the carbon bearing the hydroxyl group) is a dominant pathway. libretexts.org

Loss of a methyl radical (•CH₃) would result in a stable, resonance-delocalized fragment at m/z 128.

Loss of the thiazol-2-ylmethyl radical (•CH₂-C₃H₂NS) would produce a fragment at m/z 45 ([CH₃CH=OH]⁺), which is a characteristic ion for secondary alcohols with a methyl group. docbrown.info This is often the base peak in the spectrum of such alcohols.

Loss of Water: Alcohols frequently undergo dehydration to lose a neutral water molecule (18 Da), which would lead to a fragment ion at m/z 125 ([M-H₂O]⁺˙). libretexts.org

Side-Chain Cleavage: Cleavage of the bond between the thiazole ring and the methylene group would generate a thiazol-2-ylmethyl cation at m/z 98 or a thiazole radical cation at m/z 85.

Predicted Major Fragments in the Mass Spectrum of 1-(Thiazol-2-yl)propan-2-ol

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 143 | [C₆H₉NOS]⁺˙ | Molecular Ion |

| 128 | [C₅H₆NOS]⁺ | α-Cleavage: [M - CH₃]⁺ |

| 125 | [C₆H₇NS]⁺˙ | Dehydration: [M - H₂O]⁺˙ |

| 98 | [C₄H₄NS]⁺ | Side-chain cleavage: [CH₂-Thiazole]⁺ |

| 45 | [C₂H₅O]⁺ | α-Cleavage: [M - CH₂-Thiazole]⁺ |

X-ray Crystallography

Should 1-(Thiazol-2-yl)propan-2-ol be obtained as a single crystal of suitable quality, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would yield a three-dimensional model of the molecule, confirming the atomic connectivity established by NMR.

Key information obtained from X-ray crystallography would include:

Precise Molecular Geometry: Accurate measurements of all bond lengths, bond angles, and torsion angles.

Solid-State Conformation: The preferred conformation of the molecule within the crystal lattice, including the rotational angle of the propanol side chain relative to the thiazole ring.

Stereochemistry: Unambiguous assignment of the R/S configuration at the chiral center (C-2 of the propanol chain) if a single enantiomer is crystallized.

Intermolecular Interactions: Detailed insight into the crystal packing arrangement, revealing intermolecular forces such as hydrogen bonding. The hydroxyl group would likely act as a hydrogen-bond donor, and the nitrogen and sulfur atoms of the thiazole ring could act as acceptors, leading to the formation of supramolecular networks. researchgate.net

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint," providing valuable information about the functional groups present and the nature of chemical bonding.

The IR and Raman spectra of 1-(Thiazol-2-yl)propan-2-ol are expected to be a superposition of the characteristic vibrations of its constituent thiazole and propan-2-ol parts.